Antibacterial Potency Differentiation Within the N-Substituted Triazolo-Azetidine Scaffold Class
The N-substituted triazolo-azetidine scaffold class has demonstrated tractable antibacterial structure-activity relationships (SAR). In the Ivanenkov et al. (2019) pDualrep2 HTS campaign, a primary hit molecule from this class exhibited a MIC of 12.5 µg/mL against E. coli ΔtolC with evidence of translation inhibition (26% at 160 µg/mL in luciferase assay) and no SOS-response induction [1]. Optimization within the series yielded compound 2, a direct structural analogue, with a 2-fold improvement in MIC to 6.25 µg/mL against the same strain, placing it within range of erythromycin (MIC 2.5–5 µg/mL) [1]. Compound 2 also demonstrated improved selectivity and no cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay [1]. CAUTION: The specific compound identities of the primary hit and compound 2 were not disclosed in the available abstract or accessible manuscript sections. CAS 2034426-36-1 may or may not correspond to one of these entities. This evidence is therefore provided as class-level inference only.
| Evidence Dimension | Antibacterial activity (MIC) against E. coli ΔtolC |
|---|---|
| Target Compound Data | Not directly reported for CAS 2034426-36-1 |
| Comparator Or Baseline | Primary hit (unidentified triazolo-azetidine): MIC 12.5 µg/mL; Compound 2 (unidentified analogue): MIC 6.25 µg/mL; Erythromycin: MIC 2.5–5 µg/mL |
| Quantified Difference | Compound 2 vs. primary hit: 2-fold MIC improvement; Compound 2 vs. erythromycin: within ~1.25–2.5-fold |
| Conditions | pDualrep2 double-reporter HTS assay; E. coli ΔtolC strain; luciferase translation inhibition readout; PrestoBlue cytotoxicity panel; C14-test for DNA damage; Ivanenkov et al., Combinatorial Chemistry & High Throughput Screening, 2019 |
Why This Matters
This scaffold-level SAR demonstrates that even minor structural modifications within the N-substituted triazolo-azetidine class can produce a 2-fold or greater shift in antibacterial MIC, meaning that procurement decisions based on generic scaffold identity rather than specific substitution pattern risk selecting a compound with substantially different potency.
- [1] Ivanenkov YA, Yamidanov RS, Osterman IA, Sergiev PV, Aladinskiy VA, Aladinskaya AV, Terentiev VA, Veselov MS, Ayginin AA, Skvortsov DA, Komarova KS, Chemeris AV, Baimiev AK, Sofronova AA, Malyshev AS, Machulkin AE, Petrov RA, Bezrukov DS, Filkov GI, Puchinina MM, Zainullina LF, Maximova MA, Zileeva ZR, Vakhitova YV, Dontsova OA. Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Combinatorial Chemistry & High Throughput Screening. 2019;22(5):346-354. PMID: 30987560. View Source
